molecular formula C20H23N3O6S B14919025 Ethyl 4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Ethyl 4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Cat. No.: B14919025
M. Wt: 433.5 g/mol
InChI Key: HYDQPAMGFWNIOA-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate: is a complex organic compound with a molecular formula of C19H21N3O6S This compound is known for its unique structure, which includes a benzoate ester linked to a hydrazino group and a trimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate typically involves multiple steps:

    Formation of the Hydrazino Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

    Thiosemicarbazide Formation: The hydrazide is then reacted with carbon disulfide and potassium hydroxide to form the thiosemicarbazide intermediate.

    Coupling Reaction: The final step involves the coupling of the thiosemicarbazide intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Ethyl 4-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}amino)benzoate can be compared with other similar compounds:

    Ethyl 4-(3,4,5-trimethoxybenzamido)benzoate: Similar structure but lacks the hydrazino and thiosemicarbazide functionalities.

    Ethyl 3,4,5-trimethoxybenzoylacetate: Contains a similar trimethoxybenzoyl group but differs in the ester and amide linkages.

    Ethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate: Similar to the target compound but lacks the thiosemicarbazide moiety.

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 4-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioylamino]benzoate

InChI

InChI=1S/C20H23N3O6S/c1-5-29-19(25)12-6-8-14(9-7-12)21-20(30)23-22-18(24)13-10-15(26-2)17(28-4)16(11-13)27-3/h6-11H,5H2,1-4H3,(H,22,24)(H2,21,23,30)

InChI Key

HYDQPAMGFWNIOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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